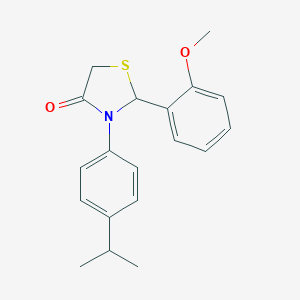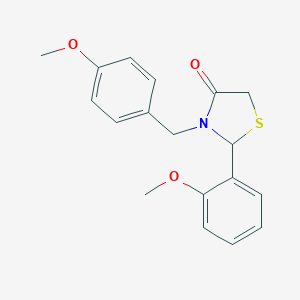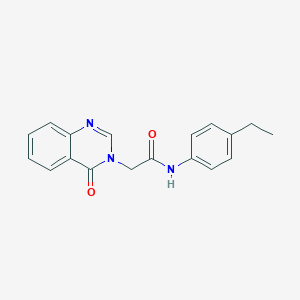![molecular formula C21H13ClFN5O B277793 N-[2-(3-chloro-4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-4-cyano-2-fluorobenzamide](/img/structure/B277793.png)
N-[2-(3-chloro-4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-4-cyano-2-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(3-chloro-4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-4-cyano-2-fluorobenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as TBCA and has been synthesized through several methods, which will be discussed in The purpose of this paper is to provide an overview of TBCA, its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.
Mécanisme D'action
TBCA inhibits the activity of protein kinase CK2 by binding to the ATP-binding site of the enzyme. This binding prevents the transfer of phosphate groups from ATP to the substrate, which is required for the enzymatic activity of CK2. As a result, the downstream signaling pathways that are regulated by CK2 are disrupted, leading to the induction of apoptosis in cancer cells and the suppression of inflammation.
Biochemical and Physiological Effects:
TBCA has been found to induce apoptosis in cancer cells by activating the caspase-dependent pathway. It has also been shown to inhibit the proliferation of cancer cells by regulating the cell cycle. Additionally, TBCA has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines.
Avantages Et Limitations Des Expériences En Laboratoire
TBCA has several advantages for lab experiments, including its high yield and purity, and its ability to inhibit the activity of protein kinase CK2. However, TBCA has some limitations, including its limited solubility in water and its potential toxicity to non-target cells.
Orientations Futures
There are several future directions for research on TBCA, including the development of more efficient synthesis methods, the identification of its potential targets other than CK2, and the evaluation of its efficacy and safety in preclinical and clinical studies. Additionally, the potential applications of TBCA in the treatment of other diseases, such as neurodegenerative diseases, should be explored.
Méthodes De Synthèse
TBCA can be synthesized through several methods, including the reaction of 3-chloro-4-methylphenylamine with 2-cyano-4-fluoro-benzoyl chloride in the presence of triethylamine and 1,2,3-benzotriazole. Another method involves the reaction of 3-chloro-4-methylphenylamine with 2-cyano-4-fluoro-benzoyl chloride in the presence of potassium carbonate and copper (I) iodide. The yield of TBCA obtained through these methods is high, and the purity is also satisfactory.
Applications De Recherche Scientifique
TBCA has been extensively studied for its potential applications in scientific research. It has been found to inhibit the activity of protein kinase CK2, which plays a critical role in regulating various cellular processes, including cell growth, proliferation, and differentiation. TBCA has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. Additionally, TBCA has been found to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Propriétés
Nom du produit |
N-[2-(3-chloro-4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-4-cyano-2-fluorobenzamide |
|---|---|
Formule moléculaire |
C21H13ClFN5O |
Poids moléculaire |
405.8 g/mol |
Nom IUPAC |
N-[2-(3-chloro-4-methylphenyl)benzotriazol-5-yl]-4-cyano-2-fluorobenzamide |
InChI |
InChI=1S/C21H13ClFN5O/c1-12-2-5-15(10-17(12)22)28-26-19-7-4-14(9-20(19)27-28)25-21(29)16-6-3-13(11-24)8-18(16)23/h2-10H,1H3,(H,25,29) |
Clé InChI |
HSSUIFCAVHDYGP-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)C4=C(C=C(C=C4)C#N)F)Cl |
SMILES canonique |
CC1=C(C=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)C4=C(C=C(C=C4)C#N)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(4-Methoxyphenyl)-2-{4-[3-(4-methoxyphenyl)-4-oxo-1,3-thiazolidin-2-yl]phenyl}-1,3-thiazolidin-4-one](/img/structure/B277710.png)
![3-(3-Methoxyphenyl)-2-{4-[3-(3-methoxyphenyl)-4-oxo-1,3-thiazolidin-2-yl]phenyl}-1,3-thiazolidin-4-one](/img/structure/B277711.png)
![3-(2-Methoxyphenyl)-2-{4-[3-(2-methoxyphenyl)-4-oxo-1,3-thiazolidin-2-yl]phenyl}-1,3-thiazolidin-4-one](/img/structure/B277712.png)






![4-(2-methylphenyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B277727.png)

![2-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-1-ethyl-1H-benzimidazole](/img/structure/B277730.png)

